N-butyl-2-(butyrylamino)benzamide
Overview
Description
N-butyl-2-(butyrylamino)benzamide, also known as Bupivacaine, is a local anesthetic that is widely used in medical and dental procedures. This compound belongs to the amide class of local anesthetics and is known for its long-lasting effects. Bupivacaine is used for regional anesthesia, nerve blocks, and epidural anesthesia. The purpose of
Mechanism of Action
N-butyl-2-(butyrylamino)benzamide works by blocking the initiation and propagation of action potentials in sensory neurons. It does this by binding to and blocking voltage-gated sodium channels, which are responsible for the influx of sodium ions that depolarize the neuron and initiate an action potential. By blocking these channels, N-butyl-2-(butyrylamino)benzamide prevents the initiation and propagation of action potentials, thereby preventing the transmission of pain signals to the brain.
Biochemical and Physiological Effects:
N-butyl-2-(butyrylamino)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to affect the activity of ion channels and G-protein-coupled receptors, as well as to alter the release of neurotransmitters. N-butyl-2-(butyrylamino)benzamide has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties. Physiologically, N-butyl-2-(butyrylamino)benzamide causes local anesthesia by blocking the transmission of pain signals from sensory neurons.
Advantages and Limitations for Lab Experiments
N-butyl-2-(butyrylamino)benzamide has a number of advantages for use in lab experiments. It is a well-established local anesthetic that is widely used in medical and dental procedures, and its mechanism of action is well understood. N-butyl-2-(butyrylamino)benzamide is also relatively easy to obtain and has a long shelf life. However, there are some limitations to its use in lab experiments. N-butyl-2-(butyrylamino)benzamide is a potent local anesthetic and can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, N-butyl-2-(butyrylamino)benzamide has a long duration of action, which can make it difficult to study the effects of short-term interventions.
Future Directions
There are a number of future directions for research on N-butyl-2-(butyrylamino)benzamide. One area of interest is the development of new formulations of N-butyl-2-(butyrylamino)benzamide that can provide more targeted and longer-lasting anesthesia. Another area of interest is the investigation of the effects of N-butyl-2-(butyrylamino)benzamide on neuronal function and pain pathways, with the goal of developing new treatments for chronic pain. Additionally, there is interest in the use of N-butyl-2-(butyrylamino)benzamide as a tool for investigating the role of ion channels and G-protein-coupled receptors in neuronal function.
Scientific Research Applications
N-butyl-2-(butyrylamino)benzamide has been extensively studied for its use as a local anesthetic in various medical and dental procedures. It has also been used in research studies to investigate its effects on neuronal function and pain pathways. N-butyl-2-(butyrylamino)benzamide has been shown to modulate the activity of voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons. It has also been shown to affect other ion channels, such as calcium and potassium channels, and to interact with G-protein-coupled receptors.
properties
IUPAC Name |
2-(butanoylamino)-N-butylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-5-11-16-15(19)12-9-6-7-10-13(12)17-14(18)8-4-2/h6-7,9-10H,3-5,8,11H2,1-2H3,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNAWLBCDPQXDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)CCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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